molecular formula C4H3BrN2O2 B1202062 6-Bromouracil CAS No. 4269-93-6

6-Bromouracil

Cat. No. B1202062
CAS RN: 4269-93-6
M. Wt: 190.98 g/mol
InChI Key: YQJUVVITEPKZTL-UHFFFAOYSA-N
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Description

6-Bromouracil is a brominated derivative of uracil . It acts as an antimetabolite or base analog, substituting for thymine in DNA, and can induce DNA mutation .


Synthesis Analysis

The synthesis of 5-Bromouracil involves the use of uracil mixed with a solvent and a catalyst, heated to 75-85°C and subjected to heat preservation for 25-35 minutes .


Molecular Structure Analysis

The molecular formula of 6-Bromouracil is C4H3BrN2O2 . Its molecular weight is 190.983 .


Chemical Reactions Analysis

6-Bromouracil has been used as an internal standard in the quantification of 5-FU, uracil, and 5-fluorodeoxyuridin monophosphate . It has also been found to form a dimer which can exist in two forms .


Physical And Chemical Properties Analysis

6-Bromouracil has a molecular weight of 190.983 . It is not classified as a hazardous substance or mixture .

Scientific Research Applications

Mutagenesis Research

6-Bromouracil is used in mutagenesis research, a genetic research strategy that involves the study of mutations . Mutations are changes in the heterocatalytic properties of genes, without losing their autocatalytic (self-replication) properties . The use of 6-Bromouracil in mutagenesis allows for quantitative analyses of genes’ parameters .

Study of Mutation Inductions

6-Bromouracil is also used in the study of cellular and chromosomal mechanisms that control mutation inductions . This involves the analysis of the mutagenicity of sites induced by nucleotide analogs like 5-bromouracil (5BU) and 2-aminopurine (2AP) .

Synthetic Life Research

In the field of synthetic biology, 6-Bromouracil is used in the development of xenobiotic nucleic acids (XNAs), which are synthetic genetic materials . These XNAs are synthesized by replacing natural bases, sugars, and phosphate linkages with their unnatural counterparts .

Genetic Information Storage Research

6-Bromouracil is used in research related to the storage of genetic information . This involves investigating the key chemical and structural parameters for genetic information storage, heredity, and evolution in vitro .

Genetic Material Propagation Research

Research on the propagation of genetic information also utilizes 6-Bromouracil . This research focuses on expanding genetic systems with XNAs to achieve the storage and propagation of genetic information in vivo .

Survival Time Research

6-Bromouracil has been used in research related to survival time . In particular, results indicate that 6-amino-5-bromouracil increases the mean survival time by six times protection fold .

Mechanism of Action

6-Bromouracil induces a point mutation via base substitution. This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles .

Future Directions

The photoreactions of 5-bromouracil induced by 254 nm radiation have been studied over the years . Future research could focus on the photoreactions of 6-Bromouracil under different conditions.

properties

IUPAC Name

6-bromo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJUVVITEPKZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195388
Record name 6-Bromouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4269-93-6
Record name 6-Bromouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7PKT8SBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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